Finalgon
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Overview
Description
Finalgon is a topical ointment primarily used for the relief of muscle and joint pain. It contains two active ingredients: nonivamide and nicoboxil. Nonivamide is a synthetic capsaicinoid, similar to the compound found in chili peppers, while nicoboxil is a nicotinic acid ester. These ingredients work together to provide a warming sensation that helps alleviate pain by increasing blood flow to the affected area .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonivamide: Nonivamide is synthesized through the reaction of vanillylamine with pelargonic acid. The reaction typically occurs under mild heating conditions and in the presence of a catalyst to facilitate the formation of the amide bond.
Nicotinic Acid Butoxyethyl Ester (Nicoboxil): Nicoboxil is synthesized by esterifying nicotinic acid with butoxyethanol. This reaction is typically carried out under acidic conditions to promote esterification.
Industrial Production Methods
Industrial production of Finalgon involves the large-scale synthesis of nonivamide and nicoboxil, followed by their incorporation into a suitable ointment base. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nonivamide can undergo oxidation reactions, particularly at the vanillyl group, leading to the formation of quinones.
Reduction: Nicoboxil can be reduced to its corresponding alcohol under mild reducing conditions.
Substitution: Both nonivamide and nicoboxil can undergo substitution reactions, particularly at the amide and ester functionalities, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation of Nonivamide: Formation of quinones and other oxidized derivatives.
Reduction of Nicoboxil: Formation of butoxyethanol and nicotinic acid.
Substitution Reactions: Formation of various substituted amides and esters depending on the nucleophile used.
Scientific Research Applications
Finalgon has a wide range of applications in scientific research, particularly in the fields of medicine and biology:
Vasodilation Studies: The compound is used to study the mechanisms of vasodilation and blood flow regulation due to its ability to increase local blood circulation.
Muscle Oxygenation: Research has shown that this compound can enhance muscle oxygenation, making it a valuable tool in sports medicine and exercise physiology.
Inflammation Research: This compound is used to investigate the inflammatory response and the efficacy of anti-inflammatory treatments.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Like nonivamide, capsaicin is a capsaicinoid found in chili peppers and is used in topical pain relief products.
Methyl Salicylate: Another topical analgesic that provides pain relief through a warming sensation.
Menthol: Often used in combination with other analgesics for its cooling and pain-relieving properties.
Uniqueness of Finalgon
This compound’s unique combination of nonivamide and nicoboxil provides a synergistic effect that enhances its pain-relieving properties. The dual action of capsaicinoid-induced heat and nicotinic acid ester-induced vasodilation makes it particularly effective for localized pain relief .
Properties
CAS No. |
93746-32-8 |
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Molecular Formula |
C29H44N2O6 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
2-butoxyethyl pyridine-3-carboxylate;4-hydroxy-3-methoxy-N-nonylbenzamide |
InChI |
InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-12-18-17(20)14-10-11-15(19)16(13-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-11,13,19H,3-9,12H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3 |
InChI Key |
NNYPTHPMIHGVJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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